![molecular formula C10H10F3N3 B1479877 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile CAS No. 2098008-55-8](/img/structure/B1479877.png)
2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
Overview
Description
Trifluoromethylated compounds are widely used in the field of organic synthesis . They are often used as important intermediates in the synthesis of a variety of important compounds . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, and its incorporation into organic molecules can enhance their biological properties such as metabolic stability, lipophilicity, and bioavailability .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the use of trifluoromethyl donors . For example, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be complex. For example, the molecular weight of 2-(Trifluoromethyl)phenyl acetonitrile is 185.1458 .
Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. For instance, acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .
Physical And Chemical Properties Analysis
Trifluoromethylated compounds often have unique physical and chemical properties. For example, they are often chemically inert, profoundly non-wettable, and chemical resistant .
Scientific Research Applications
Organic Synthesis
Acetonitrile is often used as a solvent or an intermediate in organic synthesis. It can be activated to form intermediates that participate in cyclization reactions to produce various organic compounds .
Agricultural Chemicals
Derivatives of acetonitrile serve as intermediates in the production of agricultural chemicals. These compounds can be synthesized from related chlorides and used to create pesticides or herbicides .
Pharmaceuticals
In the pharmaceutical industry, acetonitrile derivatives are important intermediates for synthesizing active pharmaceutical ingredients (APIs) and other medicinal compounds .
Safety and Handling
Certain acetonitrile compounds are documented for their safety profiles, including toxicity levels and handling precautions, which are crucial for laboratory and industrial applications .
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is commonly found in pharmaceuticals and agrochemicals . The specific target would depend on the overall structure of the compound and how it interacts with various proteins in the body.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, many drugs work by binding to a specific protein and altering its function. The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if the compound targets a protein involved in a signaling pathway, it could alter the pathway’s activity and have downstream effects on cellular function .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its specific chemical structure. The trifluoromethyl group can enhance the lipophilicity of a compound, which could potentially improve its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-7-3-1-2-4-8(7)16(15-9)6-5-14/h1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAYLLDTDRXLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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